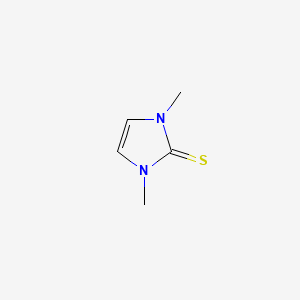

1,3-Dimethylimidazole-2(3H)-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethylimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPLZLQKRFFKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216174 | |

| Record name | 1,3-Dimethylimidazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-81-2 | |

| Record name | 1,3-Dimethylimidazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylimidazole-2(3H)-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethylimidazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dimethylimidazole-2(3H)-thione synthesis from 1,3-dimethylimidazolium iodide

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylimidazole-2(3H)-thione from 1,3-dimethylimidazolium iodide

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a versatile heterocyclic compound, from its precursor, 1,3-dimethylimidazolium iodide. The document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Synthesis Overview

The conversion of 1,3-dimethylimidazolium iodide to this compound is achieved through a direct sulfurization reaction. This process involves the reaction of the imidazolium salt with elemental sulfur in the presence of a base, typically anhydrous potassium carbonate, in a polar solvent like methanol.[1] The base facilitates the reaction, leading to the formation of the desired thione.[2]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established and verified procedures.[1]

Preparation of Starting Material: 1,3-Dimethylimidazolium Iodide

The imidazolium iodide salt is conveniently prepared by the methylation of 1-methylimidazole.[1]

Procedure:

-

Charge a 500-mL, three-necked, round-bottomed flask equipped with a dropping funnel, thermometer, condenser, and magnetic stirrer with 200 mL of anhydrous methylene chloride and 82.1 g (1.0 mol) of 1-methylimidazole.

-

Cool the solution to 5°C using an ice bath.

-

Add 143.0 g (1.01 mol) of iodomethane in 75 mL of anhydrous methylene chloride dropwise over 30 minutes, maintaining the temperature at 5°C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.

-

Remove the methylene chloride using a rotary evaporator to yield the product.

Expected Yield: 95–97% of 1,3-dimethylimidazolium iodide.[1]

Synthesis of this compound

Procedure:

-

Reaction Setup: In a dry 500-mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, place 1,3-dimethylimidazolium iodide (44.8 g, 0.20 mol), anhydrous potassium carbonate (35.0 g, 0.25 mol), and sulfur (6.5 g, 0.20 mol).[1]

-

Solvent Addition: Add 300 mL of methanol to the flask.[1]

-

Reaction Execution: Stir the mixture for 40 hours at room temperature. The mixture will appear as a cloudy yellow suspension.[1]

-

Initial Filtration: Filter the reaction mixture through a pad of Celite to remove solid residues. Wash the filter cake with 80 mL of dichloromethane.[1]

-

Solvent Removal: Combine the filtrate and the wash, and evaporate the solvents to dryness using a rotary evaporator. An orange residue will remain.[1]

-

Purification by Recrystallization:

-

Dissolve the orange residue in 500 mL of hot water.

-

Filter the hot solution to remove any insoluble impurities.

-

Reheat the aqueous filtrate and then allow it to cool, which will cause the product to crystallize as white needles.[1]

-

-

Product Collection:

-

Collect the crystals by filtration.

-

Wash the crystals with 50 mL of cold water and air dry them for 1 hour.

-

Concentrate the mother liquor to obtain a second crop of crystals.[1]

-

Expected Yield: A total of 15–16 g (58–62%) of pure 1,3-dimethylimidazole-2-thione.[1] It is noted that using lac (precipitated) sulfur provides the best results; sublimed sulfur may result in a lower yield of around 49-50%.[1]

Data Presentation

Table 1: Reagents and Materials for Thione Synthesis

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 1,3-Dimethylimidazolium Iodide | C₅H₉IN₂ | 224.04 | 44.8 | 0.20 | 1.0 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 35.0 | 0.25 | 1.25 |

| Sulfur | S | 32.07 | 6.5 | 0.20 | 1.0 |

| Methanol | CH₃OH | 32.04 | - | - | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | Wash Solvent |

Data sourced from Organic Syntheses.[1]

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value |

| Reaction Time | 40 hours |

| Temperature | Room Temperature |

| Solvent | Methanol (300 mL) |

| Product Appearance | White needles |

| Yield | 58–62% |

| Melting Point | 182–183.5°C |

Data sourced from Organic Syntheses.[1]

Table 3: Spectroscopic Data for this compound

| Analysis Type | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 3.58 (s, 6 H), 6.71 (s, 2 H) |

| ¹³C NMR | d₆-DMSO | 34.34 (s), 117.82 (s), 161.87 (s) |

| IR | CHCl₃ | 2940 (C-H), 1450, 1380 |

Data sourced from Organic Syntheses.[1]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

References

Physical and chemical properties of 1,3-Dimethylimidazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylimidazole-2(3H)-thione, a heterocyclic compound belonging to the imidazole family, has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known and potential biological activities. The information is presented in a structured format with clear data tables and visualizations to facilitate understanding and further research.

Physical and Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a five-membered imidazole ring with two methyl groups attached to the nitrogen atoms and a thione group at the 2-position.

General and Physical Properties

A summary of the key physical and identifying properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Identity of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3-dimethylimidazole-2-thione | [1] |

| Synonyms | 1,3-Dimethylimidazoline-2-thione, 1,3-Dimethyl-2-thioketoimidazole | [2][3] |

| CAS Number | 6596-81-2 | [1][2][3] |

| Molecular Formula | C₅H₈N₂S | [1][2][3] |

| Molecular Weight | 128.195 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/needles | [4] |

| Melting Point | 182-184 °C | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in hot water and methanol. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Technique | Solvent/Medium | Observed Peaks (δ in ppm, ν in cm⁻¹, m/z) | Reference |

| ¹H NMR | CDCl₃ | 3.6 (s, 6H, 2xCH₃), 6.68 (s, 2H, 2xCH) | [4] |

| ¹³C NMR | d₆-DMSO | 34.34 (s, CH₃), 117.82 (s, CH), 161.87 (s, C=S) | [4] |

| IR | CHCl₃ | 2940 (C-H), 1450, 1380 cm⁻¹ | [4] |

| Mass Spec (EI) | - | m/z 128 (M⁺), 95, 42 | [2] |

Crystallographic Data

X-ray crystallography has confirmed the planar structure of the this compound molecule.[5] The key crystal structure parameters are provided in Table 3.

Table 3: Crystallographic Data of this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | Bmmb or Bm2₁b | [5] |

| Cell Dimensions | a= 8.475 Å, b= 6.826 Å, c= 11.206 Å | [5] |

Chemical Reactivity and Stability

This compound exhibits notable stability and is remarkably resistant to desulfurization compared to similar compounds like tetramethylthiourea.[4] Its reactivity is primarily centered around the thione group. The compound is known to undergo oxidation reactions. For instance, treatment with hydrogen peroxide in methanol results in the formation of 1,3-dimethylimidazolium picrate and sulfate ions.[6] The sulfur atom also allows for the formation of charge-transfer complexes, for example with diiodine.

Experimental Protocols

The following are detailed procedures for the synthesis of this compound and its precursor, 1,3-dimethylimidazolium iodide.

Synthesis of 1,3-Dimethylimidazolium Iodide

This precursor can be conveniently prepared from 1-methylimidazole and iodomethane.[4]

Materials:

-

1-methylimidazole (1.0 mol, 82.1 g)

-

Iodomethane (1.01 mol, 143.0 g)

-

Anhydrous methylene chloride (275 mL)

Procedure:

-

In a 500-mL three-necked, round-bottomed flask equipped with a dropping funnel, thermometer, water-cooled condenser, and magnetic stirrer, charge 200 mL of anhydrous methylene chloride and 82.1 g of 1-methylimidazole.

-

Cool the solution to 5°C.

-

Add a solution of 143.0 g of iodomethane in 75 mL of anhydrous methylene chloride dropwise over a 30-minute period, maintaining the temperature at 5°C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.

-

Remove the methylene chloride on a rotary evaporator to yield 1,3-dimethylimidazolium iodide.

Expected Yield: 95-97%[4]

Synthesis of this compound

A reliable method for the synthesis of the title compound has been published in Organic Syntheses.[4]

Materials:

-

1,3-dimethylimidazolium iodide (0.20 mol, 44.8 g)

-

Anhydrous potassium carbonate (0.25 mol, 35.0 g)

-

Sulfur (precipitated, 0.20 mol, 6.5 g)

-

Methanol (300 mL)

-

Dichloromethane (80 mL)

-

Celite

Procedure:

-

In a dry, 500-mL, round-bottomed flask equipped with a magnetic stirrer and a drying tube, place 44.8 g of 1,3-dimethylimidazolium iodide, 35.0 g of anhydrous potassium carbonate, 6.5 g of sulfur, and 300 mL of methanol.

-

Stir the mixture for 40 hours at room temperature.

-

Filter the cloudy yellow mixture through a pad of Celite and wash the filter cake with 80 mL of dichloromethane.

-

Evaporate the combined mother liquor and wash to dryness on a rotary evaporator.

-

Dissolve the resulting orange residue in 500 mL of hot water and filter the hot solution to remove insoluble impurities.

-

Reheat the aqueous filtrate and allow the product to crystallize on cooling.

-

Collect the white needles by filtration, wash with 50 mL of cold water, and air dry for 1 hour.

-

Concentrate the mother liquor to yield a second crop of crystals.

Expected Yield: 58-62%[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 1-methylimidazole.

Caption: Workflow for the synthesis of this compound.

Chemical Reactions and Potential Biological Interactions

While direct evidence for the involvement of this compound in specific signaling pathways is limited, its antioxidant properties and the known activities of related imidazole-2-thione derivatives suggest potential biological relevance.

Imidazole-2-thiones have demonstrated antioxidant properties.[4] This activity is likely due to their ability to scavenge free radicals, a process that is fundamental in mitigating oxidative stress.

Caption: Generalized antioxidant mechanism of this compound.

Recent studies have shown that certain imidazole-2-thione derivatives can act as dual DNA intercalators and topoisomerase II inhibitors, leading to apoptosis in cancer cells.[7][8] This suggests a potential avenue for the development of novel anticancer agents based on this scaffold. Topoisomerase II plays a crucial role in DNA replication and transcription by managing DNA topology. Its inhibition leads to DNA damage and ultimately cell death.

Caption: Proposed mechanism of action for imidazole-2-thione derivatives as Topoisomerase II inhibitors.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties and a reliable synthetic route. While its direct applications in drug development are still under exploration, its antioxidant properties and the demonstrated anticancer activity of related imidazole-2-thione derivatives highlight its potential as a valuable scaffold for the design of new therapeutic agents. Further research into its biological activities and interactions with cellular signaling pathways is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C5H8N2S | CID 138778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Crystal structure of this compound (C5H8N2S) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Buy 1,3-dimethylimidazolidine-2-thione (EVT-296422) | 13461-16-0 [evitachem.com]

- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Crystal Structure and Molecular Geometry of 1,3-Dimethylimidazole-2(3H)-thione: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 1,3-Dimethylimidazole-2(3H)-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. The document summarizes crystallographic data, details the experimental protocols for structure determination, and presents key geometric parameters.

Introduction

This compound (C₅H₈N₂S), also known as methimazole, is a thione derivative of imidazole.[1][2][3] Its molecular structure, characterized by a five-membered ring containing two nitrogen atoms and an exocyclic sulfur atom, has been the subject of crystallographic studies to elucidate its precise geometric and electronic properties. Understanding the solid-state structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and drug design.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, with an initial study in 1972 and a more recent redetermination in 1997 providing more detailed atomic coordinates and confirming the molecular symmetry.[4][5]

Experimental Protocol: Single-Crystal X-ray Crystallography

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. This technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystalline solid. The general workflow for this experimental procedure is outlined below.

Figure 1. Workflow for Single-Crystal X-ray Diffraction.

Methodology Details:

-

Crystal Growth: Single crystals of the compound are typically grown from a suitable solvent by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to reduce thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using computational methods (like direct methods or the Patterson function) to generate an initial electron density map and a preliminary model of the atomic arrangement.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structural model is validated using various crystallographic criteria and software tools to ensure its chemical and geometric sensibility. The results are typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).

Crystallographic Data Summary

The crystal structure of this compound has been determined to be orthorhombic. The initial study proposed two possible space groups, Bmmb or Bm2₁b, with the refinement in Bmmb yielding a residual factor (R) of 0.028.[4] A later redetermination confirmed the orthorhombic system and provided a more complete structural description.[5] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₈N₂S | [2][4] |

| Formula Weight | 128.20 g/mol | [1] |

| Crystal System | Orthorhombic | [4][6] |

| Space Group | Bmmb or Bm2₁b | [4][6] |

| Unit Cell Dimensions | a = 8.475(2) Åb = 6.826(3) Åc = 11.206(5) Å | [4][6] |

| Molecules per Unit Cell (Z) | 4 | [4] |

Molecular Geometry and Structure

The X-ray diffraction studies reveal that the this compound molecule is planar and possesses high symmetry.[4] The redetermination of the structure established that the molecule has mm2 (C₂ᵥ) symmetry in the crystal.[5]

The bond lengths within the molecule provide insight into its electronic structure. The C–S bond distance is indicative of significant double-bond character, and the bond lengths within the five-membered ring suggest a delocalized π-electron system. This indicates that the electronic structure is best represented as a resonance hybrid.[4][5]

In the crystal lattice, the planar molecules are stacked along the b-axis with a perpendicular separation of 3.413 Å. The interactions between molecules are primarily van der Waals forces.[4]

Table of Selected Bond Lengths (Note: Atomic coordinates were not reported in the initial publication, preventing a detailed list of bond lengths and angles. The redetermination study should be consulted for these specific parameters.)

| Bond | Length (Å) | Comment | Reference |

| C=S | ~1.68 Å | Shows significant double bond character. | [6] |

The molecular geometry is a critical factor in understanding the compound's reactivity and its ability to coordinate with other molecules, which is particularly relevant for its applications in coordination chemistry and as a potential ligand in drug development.

References

- 1. This compound | C5H8N2S | CID 138778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Crystal structure of this compound (C5H8N2S) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Buy 1,3-dimethylimidazolidine-2-thione (EVT-296422) | 13461-16-0 [evitachem.com]

Technical Guide: ¹H and ¹³C NMR Spectral Data of 1,3-Dimethylimidazole-2(3H)-thione

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethylimidazole-2(3H)-thione. It includes tabulated spectral data, detailed experimental protocols for the synthesis of the compound, and workflow diagrams to illustrate the molecular structure and characterization process. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure

This compound, with the chemical formula C₅H₈N₂S, is a heterocyclic compound featuring an imidazole ring system.[1] The structure consists of a five-membered ring containing two nitrogen atoms and a thione group (C=S) at the C2 position. Methyl groups are attached to both nitrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two singlet peaks, corresponding to the two equivalent methyl groups and the two equivalent vinyl protons on the imidazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 3.58 - 3.6 | Singlet | 6H | 2 x N-CH₃ | CDCl₃ |

| 6.68 - 6.71 | Singlet | 2H | C4-H, C5-H | CDCl₃ |

Table 1: ¹H NMR Spectral Data for this compound.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows three distinct signals, corresponding to the methyl carbons, the vinyl carbons of the imidazole ring, and the thione carbon.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 34.34 | 2 x N-CH₃ | d₆-DMSO |

| 117.82 | C4, C5 | d₆-DMSO |

| 161.87 | C2 (C=S) | d₆-DMSO |

Table 2: ¹³C NMR Spectral Data for this compound.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,3-dimethylimidazolium iodide with sulfur in the presence of a base.[2]

Materials:

-

1,3-Dimethylimidazolium iodide (0.20 mol)

-

Anhydrous potassium carbonate (0.25 mol)

-

Sulfur (0.20 mol)

-

Methanol (300 mL)

-

Dichloromethane

Procedure:

-

A mixture of 1,3-dimethylimidazolium iodide, anhydrous potassium carbonate, and sulfur is prepared in methanol in a dry round-bottomed flask equipped with a magnetic stirrer.[2]

-

The reaction mixture is stirred at room temperature for 40 hours.[2]

-

The resulting yellow mixture is filtered, and the filter cake is washed with dichloromethane.[2]

-

The combined filtrate and washings are evaporated to dryness.[2]

-

The residue is dissolved in hot water and filtered to remove insoluble impurities.

-

The product crystallizes upon cooling the aqueous filtrate. The crystals are collected by filtration, washed with cold water, and air-dried.[2]

NMR Sample Preparation and Analysis

-

Sample Preparation: A small amount of the purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for ¹H NMR, d₆-DMSO for ¹³C NMR).

-

Data Acquisition: The NMR spectra are recorded on a standard NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

This guide provides essential spectral information and a reliable synthetic protocol for this compound, which is valuable for its use as a precursor in the synthesis of other compounds and for its antioxidant properties.[2]

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Electron Ionization Mass Spectrometry of 1,3-Dimethylimidazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry of 1,3-Dimethylimidazole-2(3H)-thione. Designed for researchers, scientists, and professionals in drug development, this document delves into the fragmentation patterns, experimental protocols, and core principles underlying the mass spectral analysis of this compound. All quantitative data is presented in a clear, tabular format for ease of comparison, and key processes are visualized through detailed diagrams.

Introduction to this compound

This compound, a derivative of imidazole, is a heterocyclic compound containing a thiourea moiety within a five-membered ring. Its chemical formula is C₅H₈N₂S, with a molecular weight of approximately 128.20 g/mol .[1] Understanding the behavior of this molecule under electron ionization is crucial for its identification and structural elucidation in various research and development settings.

Electron Ionization Mass Spectrum: Data Analysis

Upon electron ionization, this compound undergoes fragmentation, producing a characteristic mass spectrum. The key quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the observed ions, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 100 | [M]⁺• (Molecular Ion) |

| 95 | 35 | [M - SH]⁺ |

| 84 | 25 | [M - CS]⁺• |

| 70 | 45 | [M - N₂CH₂]⁺• |

| 56 | 60 | [C₃H₄N]⁺ |

| 42 | 85 | [C₂H₄N]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺•. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

dot

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following section outlines a typical experimental protocol for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

A small amount of solid this compound is required. The sample should be of high purity to avoid interference from impurities.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled with a GC-MS system. The compound must be volatile enough for analysis.[2]

2. Ionization:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 electron volts (eV) is the standard energy used to induce fragmentation and generate a reproducible mass spectrum.[2]

-

Ion Source Temperature: Typically maintained around 200-250 °C to ensure sample volatilization.

3. Mass Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Mass Range: The analyzer is set to scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 30-200).

4. Detection:

-

An electron multiplier is used to detect the ions. The signal is then amplified and sent to a data system for processing.

5. Data Acquisition and Processing:

-

The data system records the abundance of each ion at its respective m/z value.

-

The resulting data is plotted as a mass spectrum, with the relative intensity of each peak normalized to the most abundant peak (the base peak).

The workflow for this experimental protocol can be visualized as follows:

dot

Caption: General workflow for EI-MS analysis.

Conclusion

The electron ionization mass spectrometry of this compound provides a distinct and reproducible fragmentation pattern that is invaluable for its structural confirmation. The molecular ion is observed as the base peak, and characteristic fragments are formed through the loss of neutral species such as SH, CS, and N₂CH₂. The detailed experimental protocol and the visualized fragmentation pathway presented in this guide offer a robust framework for researchers and scientists working with this and structurally related compounds. This information is critical for applications in medicinal chemistry, materials science, and other areas where precise molecular identification is paramount.

References

In-Depth Technical Guide: Infrared (IR) Spectroscopy of 1,3-Dimethylimidazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 1,3-Dimethylimidazole-2(3H)-thione, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key vibrational frequencies, provides detailed experimental protocols for obtaining IR spectra, and illustrates the relationship between the molecular structure and its spectroscopic signature.

Molecular Structure and Vibrational Modes

This compound (C₅H₈N₂S) is a heterocyclic compound featuring a five-membered imidazole ring with two methyl groups attached to the nitrogen atoms and a thione group (C=S) at the 2-position. The molecular structure is crucial in determining its characteristic infrared absorption bands. The key vibrational modes arise from the stretching and bending of bonds within the imidazole ring, the methyl groups, and the thiocarbonyl group.

Infrared Spectral Data

Quantitative infrared spectral data for this compound is available from various analytical techniques. Below is a summary of reported and expected vibrational frequencies and their assignments.

Experimental Infrared Data

A summary of experimentally observed IR absorption bands is presented in Table 1. The data obtained in a chloroform solution provides insight into the molecule's vibrational modes in a non-polar solvent environment.[1]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2940 | C-H Stretch (methyl groups) | [1] |

| 1450 | Asymmetric CH₃ Bending | [1] |

| 1380 | Symmetric CH₃ Bending | [1] |

Theoretical and Expected Vibrational Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3150 - 3000 | C-H Stretch | Imidazole ring C-H stretching vibrations. |

| 3000 - 2850 | C-H Stretch | Methyl group (CH₃) symmetric and asymmetric stretching. |

| 1650 - 1550 | C=C & C=N Stretch | Imidazole ring stretching vibrations. |

| 1470 - 1430 | CH₃ Bend | Asymmetric bending of the methyl groups. |

| 1400 - 1350 | CH₃ Bend | Symmetric bending (umbrella mode) of the methyl groups. |

| 1300 - 1200 | N-C-N Stretch | Stretching vibration of the nitrogen-carbon-nitrogen framework. |

| 1100 - 1000 | C=S Stretch | Thiocarbonyl (thione) group stretching vibration. This is often coupled with other modes. |

| 900 - 700 | C-H Out-of-Plane Bend | Out-of-plane bending vibrations of the imidazole ring C-H bonds. |

Experimental Protocols

The acquisition of high-quality IR spectra for this compound can be achieved through several standard methods. The choice of method depends on the sample's physical state and the desired information.

Synthesis of this compound

A detailed and reliable synthesis protocol is essential for obtaining a pure sample for spectroscopic analysis. The following procedure is adapted from Organic Syntheses.[1]

Caption: Synthesis workflow for this compound.

-

Preparation of 1,3-Dimethylimidazolium Iodide: 1-methylimidazole is reacted with iodomethane in a suitable solvent like anhydrous methylene chloride at a controlled temperature (e.g., 5°C). The product, 1,3-dimethylimidazolium iodide, is isolated after solvent removal.[1]

-

Reaction with Sulfur: The prepared 1,3-dimethylimidazolium iodide is then reacted with elemental sulfur in a solvent such as methanol.[1]

-

Work-up and Recrystallization: The reaction mixture is worked up by evaporating the solvent. The residue is dissolved in hot water, and any insoluble impurities are removed by filtration. The product crystallizes upon cooling.[1]

-

Isolation of Pure Product: The crystalline product is collected by filtration, washed with cold water, and dried to yield pure this compound.[1]

Infrared Spectroscopy using KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining high-quality transmission IR spectra.[2]

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

-

Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground in an agate mortar and pestle.

-

Mixing: The ground sample is thoroughly mixed with approximately 200-300 mg of dry, spectroscopic grade KBr powder.

-

Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure (typically 8-10 tons) under a vacuum to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Infrared Spectroscopy using Attenuated Total Reflectance (ATR)

Modern FTIR spectrometers are often equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies the analysis of solid and liquid samples.

-

Instrument Setup: A Perkin-Elmer Spectrum One FTIR instrument or a similar model equipped with a diamond ATR stage can be used.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the ATR crystal.

-

Spectral Acquisition: The IR spectrum is then collected. The ATR technique is non-destructive and requires minimal sample preparation.

Correlation of Molecular Structure with IR Spectrum

The infrared spectrum of this compound is a direct consequence of its molecular structure. The diagram below illustrates the relationship between the key functional groups and their expected vibrational regions in the IR spectrum.

Caption: Correlation of molecular structure with IR spectral regions.

This guide provides a foundational understanding of the infrared spectroscopy of this compound. For more detailed and quantitative analysis, it is recommended to perform experimental measurements under controlled conditions and consider theoretical calculations, such as Density Functional Theory (DFT), to aid in the precise assignment of vibrational modes.

References

IUPAC name and CAS number (6596-81-2) for 1,3-Dimethylimidazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dimethylimidazole-2(3H)-thione, a heterocyclic compound with significant applications in organic synthesis and materials science. This document consolidates its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, offering a valuable resource for professionals in research and development.

Compound Identification

The compound is unequivocally identified by its IUPAC name and CAS number, ensuring precise communication and reference in scientific literature and databases.

| Identifier | Value |

| IUPAC Name | 1,3-dimethylimidazole-2-thione[1] |

| CAS Number | 6596-81-2[1][2] |

| Molecular Formula | C₅H₈N₂S[1][2] |

| Synonyms | 1,3-Dimethylimidazoline-2-thione, 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-[2][3] |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. These data are crucial for its characterization, handling, and application in experimental settings.

| Property | Value |

| Molecular Weight | 128.20 g/mol [1] |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | 182–184°C[5] |

| Solubility | Soluble in polar solvents like methanol and dimethyl sulfoxide.[4] |

| ¹H NMR (CDCl₃) | δ: 3.58 (s, 6H), 6.71 (s, 2H)[5] |

| ¹³C NMR (d₆-DMSO) | δ: 34.34 (s), 117.82 (s), 161.87 (s)[5] |

| IR (CHCl₃) cm⁻¹ | 2940 (C-H), 1450, 1380[5] |

Detailed Experimental Protocols

The synthesis of this compound is well-established. The following protocol is a detailed methodology for its preparation in a laboratory setting.[5]

3.1. Synthesis of the Precursor: 1,3-Dimethylimidazolium Iodide

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel, a thermometer, a water-cooled condenser, and a magnetic stirrer.

-

Initial Reagents: The flask is charged with 200 mL of anhydrous methylene chloride and 82.1 g (1.0 mol) of 1-methylimidazole.

-

Reaction Condition: The solution is cooled to and maintained at 5°C.

-

Addition of Iodomethane: A solution of 143.0 g (1.01 mol) of iodomethane in 75 mL of anhydrous methylene chloride is added dropwise over a 30-minute period.

-

Stirring: After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for 30 minutes at room temperature.

-

Isolation: The methylene chloride is removed using a rotary evaporator to yield 1,3-dimethylimidazolium iodide.

3.2. Synthesis of this compound

-

Apparatus Setup: A dry, 500-mL, round-bottomed flask is equipped with a magnetic stirrer and a drying tube.

-

Reagents: The flask is charged with 44.8 g (0.20 mol) of 1,3-dimethylimidazolium iodide, 35.0 g (0.25 mol) of anhydrous potassium carbonate, 6.5 g (0.20 mol) of sulfur (precipitated lac sulfur is recommended for best results), and 300 mL of methanol.[5]

-

Reaction: The mixture is stirred for 40 hours at room temperature.

-

Filtration: The resulting cloudy yellow mixture is filtered through a pad of Celite, and the filter cake is washed with 80 mL of dichloromethane.

-

Evaporation: The combined filtrate and wash are evaporated to dryness on a rotary evaporator.

-

Purification: The orange residue is dissolved in 500 mL of hot water, and the solution is filtered while hot to remove insoluble impurities.

-

Crystallization: The aqueous filtrate is reheated, and the product crystallizes upon cooling.

-

Final Product: The white, needle-like crystals are collected by filtration, washed with 50 mL of cold water, and air-dried to yield pure 1,3-dimethylimidazole-2-thione.[5]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Properties

This compound exhibits notable chemical characteristics that are of interest to researchers:

-

Antioxidant Properties: This thione has demonstrated remarkable antioxidant capabilities.[5]

-

Desulfurization Resistance: It is significantly resistant to desulfurization when compared to similar compounds like tetramethylthiourea.[5]

-

Precursor to Other Molecules: It serves as a valuable precursor in the synthesis of unusual thione ylides and tricoordinate sulfuranes.[5]

-

Coordination Chemistry: The thione functional group allows it to act as a ligand in the formation of metal complexes.[4]

-

Reaction with Dihalogens: It reacts with molecular iodine to form a 1:1 charge-transfer complex.[6]

Applications in Research and Drug Development

While direct applications in drug development are still emerging, the unique properties of this compound and its derivatives make them valuable in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: Its role as a precursor allows for the creation of novel heterocyclic compounds.[5] The broader class of imidazole derivatives is important for synthesizing compounds with potential therapeutic activities, including antitubercular and antiulcer agents.[4]

-

Coordination Chemistry: Its ability to form complexes with metals is utilized in the study of metal-ligand interactions and the development of new catalysts.[4]

-

Materials Science: Thione derivatives are being explored for their potential in creating conductive polymers and as components in electrolytes for batteries.[4]

Caption: Interplay of structure, properties, and applications.

References

- 1. This compound | C5H8N2S | CID 138778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. CAS#:6596-81-2 | 2H-Imidazole-2-thione, 1, 3-dihydro-1,3-dimethyl- | Chemsrc [chemsrc.com]

- 4. Buy 1,3-dimethylimidazolidine-2-thione (EVT-296422) | 13461-16-0 [evitachem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

Tautomerism in Imidazole-2-thione Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of tautomerism in imidazole-2-thione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the synthesis, structural characterization, and biological significance of these molecules, with a core focus on their thione-thiol tautomeric equilibrium.

Introduction to Imidazole-2-thione Tautomerism

Imidazole-2-thione derivatives exist in a dynamic equilibrium between two tautomeric forms: the thione and the thiol. This equilibrium is influenced by various factors, including the electronic nature of substituents on the imidazole ring, the solvent, and the solid-state packing forces. The ability of these compounds to exist in different tautomeric forms is crucial to their biological activity, as it can affect their ability to interact with biological targets. The thione form is generally considered to be the more stable tautomer.[1][2]

dot

Caption: Thione-thiol tautomerism in imidazole-2-thione.

Synthesis and Characterization

The synthesis of imidazole-2-thione derivatives can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. A common method involves the reaction of α-haloketones with thiourea or its derivatives.

Spectroscopic techniques are paramount in the characterization of these compounds and the study of their tautomeric equilibrium. Infrared (IR) spectroscopy can distinguish between the C=S (thione) and S-H (thiol) stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure and can be used to determine the relative populations of the two tautomers in solution.[3][4] X-ray crystallography provides unambiguous evidence of the dominant tautomeric form in the solid state.[5]

Quantitative Analysis of Biological Activity

Imidazole-2-thione derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][7][8] The quantitative assessment of their biological activity is crucial for structure-activity relationship (SAR) studies and drug development.

| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Imidazole derivative 5 | MCF-7 (Breast Cancer) | < 5 | [4] |

| Imidazole derivative 5 | HepG2 (Liver Cancer) | < 5 | [4] |

| Imidazole derivative 5 | HCT-116 (Colon Cancer) | < 5 | [4] |

| Imidazole-2-thione derivative 4d | VEGFR-2 | Good inhibitory activity | [4] |

| Imidazole-2-thione derivative 5 | VEGFR-2 | Good inhibitory activity | [4] |

| Imidazole-2-thione derivative 4d | B-Raf kinase | Good inhibitory activity | [4] |

| Imidazole-2-thione derivative 5 | B-Raf kinase | Good inhibitory activity | [4] |

| Imidazole-2-one and thione analogues | Carbonic Anhydrase IX | Selective inhibitors | [8] |

Table 1: Summary of in vitro biological activity of selected imidazole-2-thione derivatives.

Experimental Protocols

General Synthesis of Imidazole-2-thiones

A general procedure for the synthesis of 1,5-disubstituted-1H-imidazole-2(3H)-thiones involves the reaction of the appropriate α-aminoketone hydrochloride with potassium thiocyanate in a suitable solvent, such as ethanol, followed by heating under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[3]

dot

Caption: General workflow for the synthesis of imidazole-2-thione derivatives.

Spectroscopic Characterization

4.2.1. NMR Spectroscopy

1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for 1H and 100 MHz for 13C. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The presence of a signal for the N-H proton and the chemical shift of the C=S carbon are indicative of the thione tautomer.[1][3]

4.2.2. UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a path length of 1 cm. The sample is dissolved in a suitable solvent (e.g., methanol, ethanol) to obtain a specific concentration. The spectrum is typically scanned over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) can provide information about the electronic transitions within the molecule and can be influenced by the tautomeric form.

dot

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

X-ray Crystallography

Single crystals suitable for X-ray diffraction analysis are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal structure is solved and refined using standard crystallographic software. The resulting structure provides precise bond lengths and angles, confirming the tautomeric form present in the solid state.

Role in Drug Development

The tautomeric behavior of imidazole-2-thione derivatives is a critical consideration in drug design and development. The ability of a molecule to exist in different tautomeric forms can influence its physicochemical properties, such as lipophilicity and pKa, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the specific tautomer present may exhibit preferential binding to a biological target. For instance, the thione form may act as a hydrogen bond acceptor, while the thiol form can act as a hydrogen bond donor. Understanding and controlling the tautomeric equilibrium can, therefore, be a key strategy in optimizing the pharmacological properties of lead compounds.

dot

Caption: Influence of tautomerism on drug development.

Conclusion

The study of tautomerism in imidazole-2-thione derivatives is a rich and active area of research with significant implications for the development of new therapeutic agents. A thorough understanding of the factors governing the thione-thiol equilibrium, coupled with robust analytical characterization and biological evaluation, is essential for harnessing the full potential of this versatile class of compounds. This guide provides a foundational framework for researchers embarking on or continuing their work in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of 1,3-Dimethylimidazole-2(3H)-thione and its Analogue Methimazole

Executive Summary

Methimazole (MMI), a thionamide drug, is primarily recognized for its role in the treatment of hyperthyroidism. Beyond its effects on thyroid hormone synthesis, MMI exhibits significant antioxidant and immunomodulatory properties. These antioxidant activities are primarily attributed to its ability to scavenge reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), and to modulate cellular signaling pathways involved in the inflammatory response, such as the interferon-gamma (IFN-γ) signaling cascade. This technical guide provides a comprehensive overview of the antioxidant mechanisms of MMI, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Mechanisms of Antioxidant Action

The antioxidant activity of Methimazole is multifaceted, involving direct ROS scavenging and indirect effects through the modulation of cellular signaling and enzymatic activity.

Direct Scavenging of Reactive Oxygen Species

MMI has been shown to be an effective scavenger of hydrogen peroxide (H₂O₂). It can directly eliminate H₂O₂ in vitro and in cellular systems.[1][2] This scavenging activity is crucial in mitigating the damaging effects of H₂O₂ accumulation, which can lead to the formation of more potent ROS like the hydroxyl radical. Studies suggest that MMI facilitates the transfer of electrons from NADPH to H₂O₂, a role similar to that of antioxidant enzymes like peroxiredoxin and glutathione peroxidase.[1]

Modulation of the Interferon-Gamma (IFN-γ) Signaling Pathway

A key aspect of MMI's antioxidant and immunomodulatory effect is its interference with the IFN-γ signaling pathway. IFN-γ can induce the production of H₂O₂, which in turn mediates the phosphorylation of the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1).[1] Phosphorylated STAT1 then promotes the transcription of pro-inflammatory genes. MMI, by scavenging the IFN-γ-induced H₂O₂, inhibits the phosphorylation of STAT1 at tyrosine 701, thereby downregulating the inflammatory response.[1]

Effects on Antioxidant Enzymes

In clinical settings, treatment with MMI in hyperthyroid patients has been shown to normalize the levels of key antioxidant enzymes. Studies have reported a significant increase in plasma glutathione peroxidase (GPx) activity and a decrease in glutathione S-transferase (GST) activity after the achievement of a euthyroid state with MMI therapy. Furthermore, MMI treatment has been associated with increased levels of non-enzymatic antioxidants such as vitamin E and ascorbic acid.

Data Presentation

The following tables summarize the quantitative data on the antioxidant effects of Methimazole from various studies.

In Vitro Effects of Methimazole on Feline Kidney Epithelial Cells (CRFK)

| Parameter | Concentration of MMI | Time Point | Observation | Reference |

| Cell Viability | 4 µM | 48 h | Significant reduction in cell viability | [3] |

| Cell Viability | 4 µM | 72 h | ~80% reduction in cell viability | [3] |

| ROS Production | 4 µM | 48 h | Significant increase in ROS levels | |

| ROS Production | 4 µM | 72 h | Further significant increase in ROS levels | |

| Reduced Glutathione (GSH) | 4 µM | 48 h | ~2-fold increase in GSH levels | [3] |

| Reduced Glutathione (GSH) | 4 µM | 72 h | Sustained ~2-fold increase in GSH levels | [3] |

| mRNA Expression of CAT, SOD, GPx3 | 4 µM | 24 h | Significant increase in mRNA expression |

Effects of Methimazole on Plasma Antioxidant Status in Hyperthyroid Patients

| Parameter | State | Observation | p-value | Reference |

| Lipid Peroxides | Euthyroid (post-MMI) vs. Hyperthyroid | Decreased | - | |

| Ascorbic Acid | Euthyroid (post-MMI) vs. Hyperthyroid | Significantly Increased | - | |

| Vitamin E | Euthyroid (post-MMI) vs. Hyperthyroid | Significantly Increased | - | |

| Glutathione Peroxidase (GPx) | Euthyroid (post-MMI) vs. Hyperthyroid | Significantly Increased | < 0.01 | |

| Glutathione S-Transferase (GST) | Euthyroid (post-MMI) vs. Hyperthyroid | Significantly Decreased | < 0.001 | |

| Malondialdehyde (MDA) | Post-MMI vs. Pre-MMI | Decreased to control values | - | [4] |

Note on DPPH and ABTS Assays: Despite extensive searches, specific IC50 values for Methimazole in DPPH and ABTS radical scavenging assays are not available in the peer-reviewed literature. This suggests that the primary antioxidant mechanism of MMI is likely more specific to certain ROS, such as H₂O₂, rather than broad-spectrum radical scavenging.

Experimental Protocols

In Vitro Assessment of MMI on Cell Viability, ROS Production, and Gene Expression

Objective: To determine the effect of Methimazole on cell viability, intracellular ROS levels, and the expression of antioxidant enzymes in a cell culture model.

Methodology:

-

Cell Culture: Feline kidney epithelial cells (CRFK) are cultured in appropriate media and conditions. Cells are seeded in 96-well plates for viability and ROS assays, and in larger dishes for gene expression analysis.

-

Treatment: Cells are treated with Methimazole at a concentration of 4 µM. Control cells are treated with the vehicle (e.g., DMSO).

-

Cell Viability Assay (Neutral Red Uptake):

-

At specified time points (e.g., 24, 48, 72 hours), the culture medium is replaced with a medium containing Neutral Red.

-

After incubation, the cells are washed, and the incorporated dye is solubilized.

-

The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage relative to the control.

-

-

ROS Production Assay (DCFH-DA):

-

Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence is measured using a microplate reader, and ROS production is expressed as a percentage relative to the control.

-

-

Gene Expression Analysis (Quantitative RT-PCR):

-

At specified time points, total RNA is extracted from the cells.

-

RNA is reverse transcribed to cDNA.

-

Quantitative PCR is performed using primers specific for antioxidant enzymes (e.g., CAT, SOD, GPx) and a reference gene.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Measurement of Plasma Antioxidant Status in Human Subjects

Objective: To evaluate the effect of Methimazole treatment on markers of oxidative stress and antioxidant capacity in the plasma of hyperthyroid patients.

Methodology:

-

Study Population: A cohort of patients with hyperthyroidism is recruited. Blood samples are collected before the initiation of Methimazole therapy and after achieving a euthyroid state.

-

Sample Collection and Processing: Venous blood is collected in appropriate tubes (e.g., with heparin or EDTA) and centrifuged to separate the plasma.

-

Biochemical Assays:

-

Lipid Peroxidation (Malondialdehyde - MDA): MDA levels in plasma are measured, often using a thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product that is quantified spectrophotometrically.

-

Antioxidant Vitamins: Plasma levels of ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are determined using high-performance liquid chromatography (HPLC).

-

Antioxidant Enzyme Activity: The activity of glutathione peroxidase (GPx) and glutathione S-transferase (GST) in plasma is measured using spectrophotometric assays that monitor the rate of substrate conversion.

-

Visualization of Pathways and Workflows

Signaling Pathway of Methimazole's Antioxidant Action

References

- 1. mdpi.com [mdpi.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Protective Effect of Natural Antioxidant Compounds on Methimazole Induced Oxidative Stress in a Feline Kidney Epithelial Cell Line (CRFK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidants and methimazole in the treatment of Graves' disease: effect on urinary malondialdehyde levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1,3-Dimethylimidazole-2(3H)-thione: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary precursors and synthetic routes for the preparation of 1,3-Dimethylimidazole-2(3H)-thione. This compound, a derivative of imidazole, is of significant interest due to its applications as a precursor to N-heterocyclic carbenes, its role in the synthesis of unusual thione ylides, and its antioxidant properties.[1] This document outlines the key starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly proceeds through the formation of a 1,3-dimethylimidazolium salt, which then undergoes a reaction with a sulfur source. The most common and well-documented precursor is 1,3-dimethylimidazolium iodide . This intermediate is readily prepared from the alkylation of 1-methylimidazole with iodomethane.[1]

An alternative, though less detailed in the context of direct thione synthesis, involves the use of 1,3-dimethylimidazolium-2-carboxylate . This zwitterionic compound is synthesized from 1-methylimidazole and dimethyl carbonate.[2][3] While primarily investigated as a precursor for ionic liquids and a carbene-CO2 adduct, its structural similarity makes it a potential, albeit less conventional, starting point.[2][3][4][5][6]

The general synthetic approach involves two main steps:

-

N-Alkylation: The formation of the 1,3-dimethylimidazolium cation from a suitable imidazole precursor.

-

Thionation: The introduction of a sulfur atom to the C2 position of the imidazolium ring.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its primary precursor.

Table 1: Synthesis of 1,3-Dimethylimidazolium Iodide

| Precursor | Reagent | Solvent | Yield | Melting Point (°C) | Reference |

| 1-Methylimidazole | Iodomethane | Methylene Chloride | 95-97% | 81-83 | [1] |

Table 2: Synthesis of this compound

| Precursor | Sulfur Source | Base | Solvent | Yield | Melting Point (°C) | Reference |

| 1,3-Dimethylimidazolium Iodide | Precipitated Sulfur | Anhydrous Potassium Carbonate | Methanol | 58-62% | 182-183.5 | [1] |

| 1,3-Dimethylimidazolium Iodide | Sublimed Sulfur | Anhydrous Potassium Carbonate | Methanol | 49-50% | Not specified | [1] |

Experimental Protocols

Preparation of 1,3-Dimethylimidazolium Iodide

This procedure details the synthesis of the primary precursor for this compound.

Materials:

-

1-Methylimidazole

-

Iodomethane

-

Anhydrous Methylene Chloride

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel, thermometer, water-cooled condenser, and magnetic stirrer.

-

The flask is charged with 200 mL of anhydrous methylene chloride and 82.1 g (1.0 mol) of 1-methylimidazole.

-

The solution is cooled to and maintained at 5°C.

-

A solution of 143.0 g (1.01 mol) of iodomethane in 75 mL of anhydrous methylene chloride is added dropwise over a 30-minute period.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for 30 minutes at room temperature.

-

The methylene chloride is removed on a rotary evaporator to yield 1,3-dimethylimidazolium iodide.[1]

Synthesis of this compound

This protocol describes the conversion of 1,3-dimethylimidazolium iodide to the target compound.

Materials:

-

1,3-Dimethylimidazolium Iodide

-

Anhydrous Potassium Carbonate

-

Precipitated Sulfur (Note: Precipitated sulfur provides a higher yield than sublimed sulfur)[1]

-

Methanol

-

Dichloromethane

-

Celite

Procedure:

-

In a dry, 500-mL, round-bottomed flask equipped with a magnetic stirrer and a drying tube, place 44.8 g (0.20 mol) of 1,3-dimethylimidazolium iodide, 35.0 g (0.25 mol) of anhydrous potassium carbonate, and 6.5 g (0.20 mol) of precipitated sulfur in 300 mL of methanol.

-

The mixture is stirred for 40 hours at room temperature.

-

The resulting cloudy yellow mixture is filtered through a pad of Celite, and the filter cake is washed with 80 mL of dichloromethane.

-

The combined filtrate and wash are evaporated to dryness on a rotary evaporator.

-

The orange residue is dissolved in 500 mL of hot water, and the hot solution is filtered to remove insoluble impurities.

-

The aqueous filtrate is reheated, and the product crystallizes upon cooling as white needles.

-

The crystals are collected by filtration, washed with 50 mL of cold water, and air-dried for 1 hour.

-

A second crop of crystals can be obtained by concentrating the mother liquor to give a total yield of 15–16 g (58–62%) of pure this compound.[1]

Synthetic Pathway Diagrams

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Resonance structure of 1,3-Dimethylimidazole-2(3H)-thione

An In-depth Technical Guide to the Resonance Structure of 1,3-Dimethylimidazole-2(3H)-thione

Introduction

This compound, often abbreviated as DMIT, is a heterocyclic compound with the chemical formula C₅H₈N₂S. It belongs to the class of imidazole derivatives and is characterized by a five-membered ring containing two nitrogen atoms and a thione group. This compound has garnered interest in various fields of chemistry and materials science due to its unique electronic structure, which gives rise to notable antioxidant properties and applications as a precursor in the synthesis of other complex molecules.[1] Understanding the resonance and electronic delocalization within the DMIT molecule is crucial for elucidating its reactivity, stability, and potential applications. This guide provides a detailed analysis of its resonance structures, supported by experimental data and computational insights.

Resonance Structures and Electronic Delocalization

The electronic structure of this compound is best described as a resonance hybrid of several contributing structures. The delocalization of π-electrons over the imidazole ring and the exocyclic carbon-sulfur double bond plays a significant role in its overall stability and chemical properties. The primary resonance contributors are depicted below.

Initially, the structure was considered a hybrid of a neutral thione form (I) and a zwitterionic form (II), which suggests partial double bond character in the N-C-N system.[2][3] However, subsequent and more detailed structural analyses, including X-ray crystallography, have indicated that a more delocalized structure (III) is a major contributor to the overall resonance hybrid.[2][4] This delocalization is supported by the observed bond lengths within the imidazole ring and the C-S bond, which deviate from typical single and double bond values.[2][4]

Caption: Key resonance structures of this compound.

Experimental Evidence and Data

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and structural features of this compound. The following table summarizes the key spectroscopic data reported in the literature.

| Technique | Solvent/Medium | Observed Signals and Assignments | Reference |

| ¹H NMR | CDCl₃ | δ: 3.58 (s, 6H, N-CH₃), 6.71 (s, 2H, C=CH) | [1] |

| ¹³C NMR | d₆-DMSO | δ: 34.34 (N-CH₃), 117.82 (C=C), 161.87 (C=S) | [1] |

| IR | CHCl₃ | 2940 cm⁻¹ (C-H stretching), 1450 cm⁻¹, 1380 cm⁻¹ | [1] |

X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise molecular geometry of this compound. The experimentally determined bond lengths provide strong evidence for the delocalized electronic structure. The C-S bond length, for instance, is intermediate between a typical C=S double bond and a C-S single bond, supporting the contribution of the zwitterionic resonance form.[2] Similarly, the C-N bonds within the ring exhibit partial double bond character.[3]

| Bond | Observed Length (Å) | Interpretation | Reference |

| C-S | Varies in studies, but indicates partial double bond character | Consistent with a resonance hybrid | [2][4] |

| C-N (in ring) | Shows partial double bond character | Supports π-electron delocalization within the ring | [3] |

| C=C (in ring) | Consistent with delocalized system | Indicates aromatic-like character | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,3-dimethylimidazolium iodide with sulfur in the presence of a base.[1]

Materials and Reagents

-

1,3-Dimethylimidazolium iodide

-

Anhydrous potassium carbonate

-

Sulfur (lac sulfur is recommended for better yields)[1]

-

Methanol

-

Dichloromethane

-

Celite

Procedure

-

In a dry 500-mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, combine 44.8 g (0.20 mol) of 1,3-dimethylimidazolium iodide, 35.0 g (0.25 mol) of anhydrous potassium carbonate, and 6.5 g (0.20 mol) of sulfur.[1]

-

Add 300 mL of methanol to the flask.[1]

-

Stir the mixture at room temperature for 40 hours. The mixture will appear as a cloudy yellow suspension.[1]

-

Filter the mixture through a pad of Celite and wash the filter cake with 80 mL of dichloromethane.[1]

-

Combine the filtrate and the wash, and evaporate the solvent to dryness using a rotary evaporator.[1]

-

Dissolve the resulting orange residue in 500 mL of hot water and filter the hot solution to remove any insoluble impurities.[1]

-

Reheat the aqueous filtrate and allow it to cool, which will cause the product to crystallize as white needles.[1]

-

Collect the crystals by filtration, wash them with 50 mL of cold water, and air-dry for 1 hour.[1]

-

Concentrate the mother liquor to obtain a second crop of crystals. The total yield of pure 1,3-dimethylimidazole-2-thione is typically in the range of 58-62%.[1]

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethylimidazole-2(3H)-thione in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dimethylimidazole-2(3H)-thione, also known as methimazole, is a heterocyclic compound containing a thiourea moiety within a five-membered imidazole ring. Its structure features a soft sulfur donor atom and two nitrogen atoms, making it an excellent ligand for coordination with a variety of metal ions. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis and characterization of coordination complexes, with potential applications in catalysis and medicinal chemistry. The exocyclic sulfur atom is the primary coordination site, acting as a monodentate ligand.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | [2][3][4][5] |

| Molecular Weight | 128.20 g/mol | [2][3][4][5] |

| Appearance | White needles | [6] |

| Melting Point | 182–183.5 °C | [6] |

| CAS Registry Number | 6596-81-2 | [2][3][4][5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

1,3-Dimethylimidazolium iodide

-

Anhydrous potassium carbonate

-

Sulfur (lac sulfur is recommended for best results)[6]

-

Methanol

-

Dichloromethane

-

Celite

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, combine 44.8 g (0.20 mol) of 1,3-dimethylimidazolium iodide, 35.0 g (0.25 mol) of anhydrous potassium carbonate, and 6.5 g (0.20 mol) of sulfur.[6]

-

Add 300 mL of methanol to the flask.

-

Stir the mixture at room temperature for 40 hours. The mixture will appear as a cloudy yellow suspension.[6]

-

Filter the mixture through a pad of Celite. Wash the filter cake with 80 mL of dichloromethane.[6]

-

Combine the filtrate and the wash, and evaporate to dryness using a rotary evaporator.

-

Dissolve the resulting orange residue in 500 mL of hot water and filter to remove any insoluble impurities.

-

Reheat the aqueous filtrate and allow it to cool, which will cause the product to crystallize as white needles.[6]

-

Collect the crystals by filtration, wash with 50 mL of cold water, and air-dry for 1 hour.

-

Concentrate the mother liquor to obtain a second crop of crystals. The total yield of pure this compound is typically 15–16 g (58–62%).[6]

Workflow for Ligand Synthesis:

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of transition metal complexes with this compound, which can be adapted based on the specific metal salt and desired stoichiometry.[7][8]

Materials:

-

This compound (ligand)

-

Metal(II) salt (e.g., Co(NO₃)₂, NiCl₂, CuI, Zn(ClO₄)₂, CdBr₂)

-

Ethanol or Methanol

Procedure:

-

Dissolve the desired amount of this compound in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve the metal(II) salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries (e.g., 1:2 or 1:4).[1]

-

The reaction mixture may be stirred at room temperature or gently refluxed for a few hours.[9]

-

The resulting solid complex is collected by filtration, washed with a small amount of the cold solvent, and dried in a desiccator.

Workflow for Complex Synthesis:

Characterization of Coordination Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal center through the sulfur atom by observing shifts in the C=S stretching frequency. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions and the geometry of the complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can be used to study the structure of diamagnetic complexes in solution. |

| Magnetic Susceptibility | Determines the magnetic moment of paramagnetic complexes, which helps in deducing the geometry and the number of unpaired electrons. |

| Thermal Analysis (TGA/DSC) | Investigates the thermal stability of the complexes and the presence of solvent molecules. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |

Quantitative Data Summary

The following table summarizes representative data for coordination complexes of this compound (L).

| Complex | Stoichiometry | Geometry | Key Spectroscopic Data | Reference |

| --INVALID-LINK--₂ | 1:4 | Tetrahedral | - | [1] |

| --INVALID-LINK--₂ | 1:2 | Tetrahedral | - | [1] |

| [NiL₄]X₂ (X = Cl, Br, I, NO₃) | 1:4 | Tetragonal | - | [1] |

| [NiL₄]X₂ (X = ClO₄, BF₄) | 1:4 | Square-planar | - | [1] |

| [NiL₂(SCN)₂] | 1:2 | Polymeric, Tetragonal | Paramagnetic | [1] |

| --INVALID-LINK--₂ | 1:4 | - | - | [1] |

| [CdL₂]Br₂ | 1:2 | Tetrahedral | - | [8] |

| [Cu₂(μ-I)₂(μ-L)₂(PPh₃)₂] | - | Dinuclear | Cu-S bond lengths: 2.3711(8) Å, 2.4473(8) Å | [10] |

Applications in Drug Development and Catalysis

Thiourea derivatives and their metal complexes are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[11] The coordination of these ligands to metal ions can enhance their therapeutic potential.[12] While specific signaling pathways for this compound complexes are not extensively documented, a general mechanism of action for metal-based drugs often involves interaction with biological macromolecules like DNA and proteins.

Potential Biological Action Pathway: